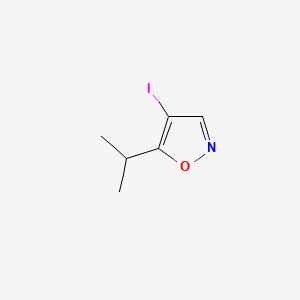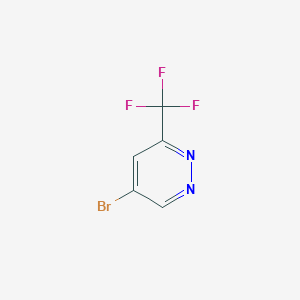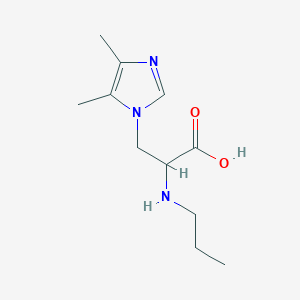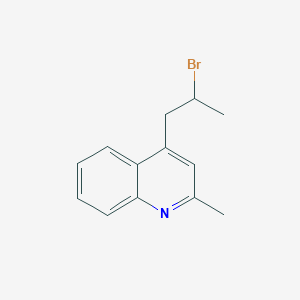
4-(2-Bromopropyl)-2-methylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Bromopropyl)-2-methylquinoline is an organic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromopropyl)-2-methylquinoline typically involves the following steps:
Starting Material: The synthesis begins with 2-methylquinoline.
Bromination: The 2-methylquinoline undergoes bromination using bromine or a brominating agent to introduce the bromine atom at the desired position.
Alkylation: The brominated intermediate is then subjected to alkylation with 2-bromopropane under basic conditions to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromopropyl)-2-methylquinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction Reactions: Reduction can be used to remove the bromine atom and form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution: New quinoline derivatives with different functional groups.
Oxidation: Quinoline derivatives with hydroxyl or carbonyl groups.
Reduction: Hydrocarbon derivatives of quinoline.
Scientific Research Applications
4-(2-Bromopropyl)-2-methylquinoline has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential pharmaceutical agents, including antimalarial and anticancer compounds.
Organic Synthesis: The compound is used as a building block for the synthesis of more complex organic molecules.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound’s derivatives are studied for their biological activities and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-(2-Bromopropyl)-2-methylquinoline depends on its specific application and the target molecule. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromopropyl group can act as a reactive site for further modifications, enhancing the compound’s activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
2-Bromopropylquinoline: Similar structure but lacks the methyl group at the 2-position.
4-(2-Chloropropyl)-2-methylquinoline: Similar structure but with a chlorine atom instead of bromine.
4-(2-Bromopropyl)-quinoline: Similar structure but lacks the methyl group at the 2-position.
Uniqueness
4-(2-Bromopropyl)-2-methylquinoline is unique due to the presence of both the bromopropyl and methyl groups, which can influence its reactivity and potential applications. The combination of these functional groups allows for diverse chemical modifications and enhances its utility in various fields.
Properties
Molecular Formula |
C13H14BrN |
|---|---|
Molecular Weight |
264.16 g/mol |
IUPAC Name |
4-(2-bromopropyl)-2-methylquinoline |
InChI |
InChI=1S/C13H14BrN/c1-9(14)7-11-8-10(2)15-13-6-4-3-5-12(11)13/h3-6,8-9H,7H2,1-2H3 |
InChI Key |
BBWSZQHORIYYPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)CC(C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[6-Methyl-4-(trifluoromethyl)pyridin-2-YL]methylamine](/img/structure/B13557351.png)
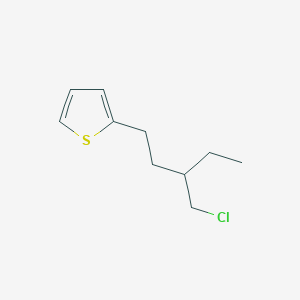
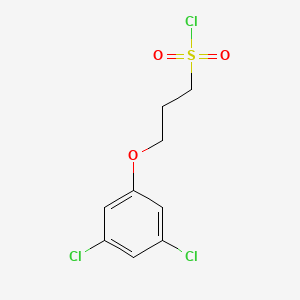
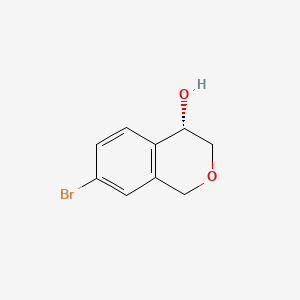
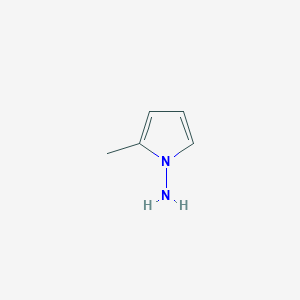
![rac-(1R,2S,3R,5S)-2-fluoro-8-azabicyclo[3.2.1]octan-3-aminedihydrochloride](/img/structure/B13557388.png)
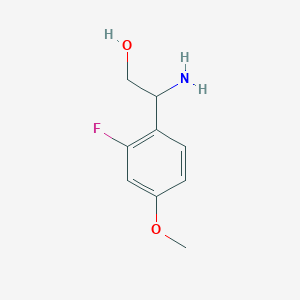
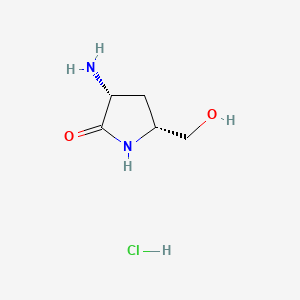
![6-Bromo-3-methylbenzo[c]isoxazole](/img/structure/B13557403.png)
